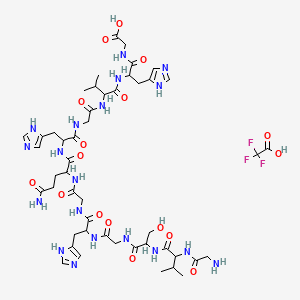

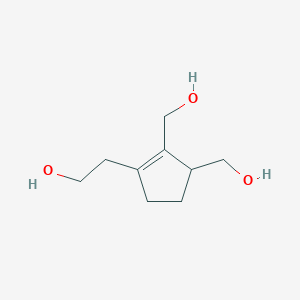

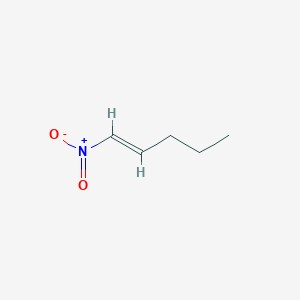

![molecular formula C7H8N4O B12109056 6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)

6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Metoxi-1H-pirazolo[4,3-b]piridin-3-amina: es un compuesto heterocíclico que pertenece a la familia de las pirazolopiridinas. Existe en dos formas tautómeras: el isómero 1H y el isómero 2H. Estos compuestos se caracterizan por su estructura bicíclica, que resulta de la fusión de un anillo de pirazol y un anillo de piridina .

Métodos De Preparación

Rutas sintéticas: Se han empleado varios métodos sintéticos para acceder a la 6-metoxi-1H-pirazolo[4,3-b]piridin-3-amina. Estos métodos a menudo comienzan a partir de un pirazol o una piridina preformados. Por ejemplo, un enfoque común implica la reacción de difenilhidrazona con piridina y yodo para producir la 1H-pirazolo[4,3-b]piridina monosustituida. Otra estrategia utiliza 1-fenil-3-metil-5-amino-pirazol, que reacciona con 1,3-dicetonas en ácido acético glacial para producir derivados N-fenil-3-metil sustituidos .

Producción industrial: Si bien los métodos de producción industrial específicos no están ampliamente documentados, los esfuerzos de investigación continúan explorando rutas eficientes y escalables para la síntesis a gran escala.

Análisis De Reacciones Químicas

Reactividad: La 6-metoxi-1H-pirazolo[4,3-b]piridin-3-amina puede sufrir varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y las condiciones comunes utilizados en estas reacciones dependen de los grupos funcionales específicos presentes. Los principales productos formados a partir de estas reacciones pueden incluir derivados con sustituyentes modificados en las posiciones N1, C3, C4, C5 y C6.

Aplicaciones Científicas De Investigación

Química: Los investigadores han investigado el uso de este compuesto en química sintética, explorando su reactividad y potencial como bloque de construcción para moléculas más complejas.

Biología y Medicina: En la investigación biológica y médica, la 6-metoxi-1H-pirazolo[4,3-b]piridin-3-amina puede servir como un andamiaje para el desarrollo de fármacos. Su similitud estructural con las bases púricas (adenina y guanina) ha despertado interés. Se necesitan estudios adicionales para descubrir sus objetivos biológicos específicos y sus posibles aplicaciones terapéuticas.

Industria: Si bien aún no está ampliamente adoptado, la estructura única de este compuesto puede encontrar aplicaciones en ciencia de materiales, catálisis u otros procesos industriales.

Mecanismo De Acción

El mecanismo preciso por el cual la 6-metoxi-1H-pirazolo[4,3-b]piridin-3-amina ejerce sus efectos sigue siendo un área activa de investigación. Los investigadores tienen como objetivo identificar los objetivos moleculares y las vías involucradas en su actividad biológica.

Comparación Con Compuestos Similares

La 6-metoxi-1H-pirazolo[4,3-b]piridin-3-amina destaca por su patrón de sustitución específico y su estructura bicíclica. Si bien existen compuestos similares, este ofrece características únicas que lo diferencian.

Propiedades

Fórmula molecular |

C7H8N4O |

|---|---|

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine |

InChI |

InChI=1S/C7H8N4O/c1-12-4-2-5-6(9-3-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11) |

Clave InChI |

MLBPGBCKDROGOT-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C(=NN2)N)N=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

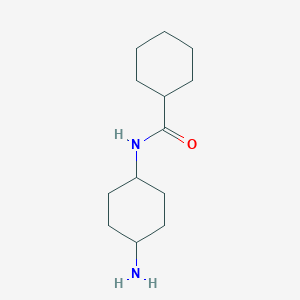

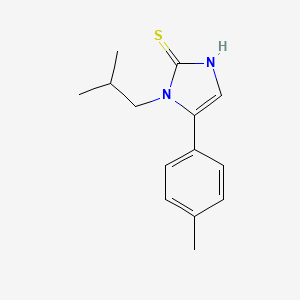

![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

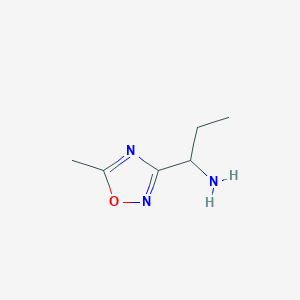

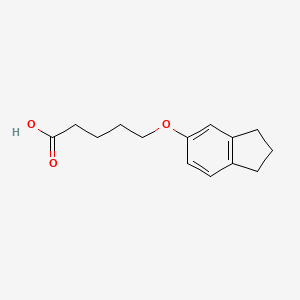

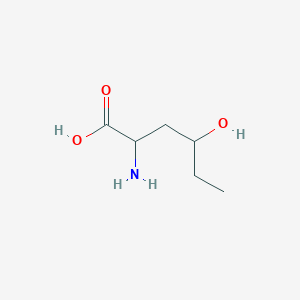

![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)

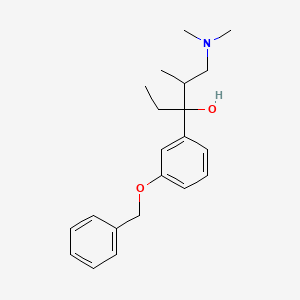

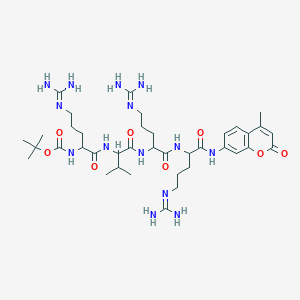

![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)